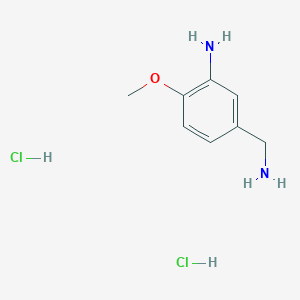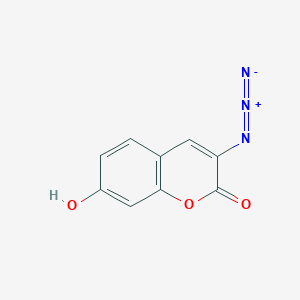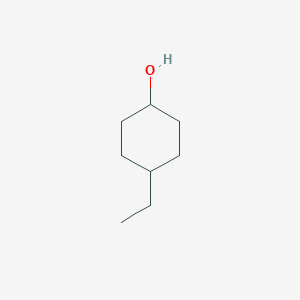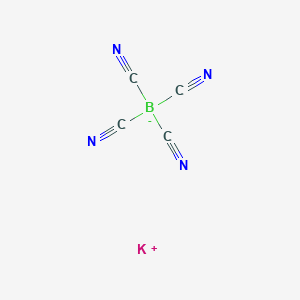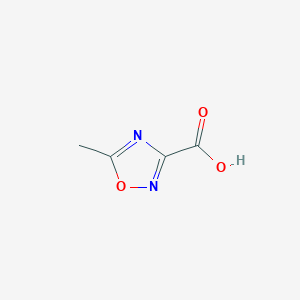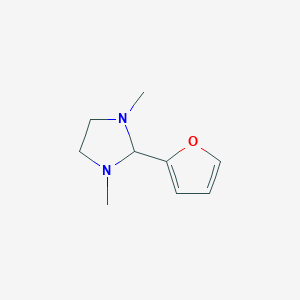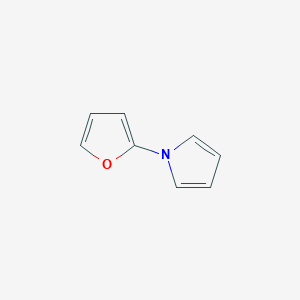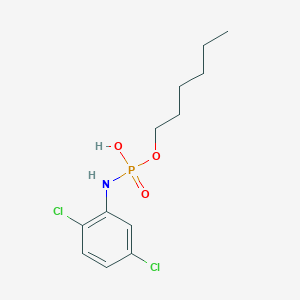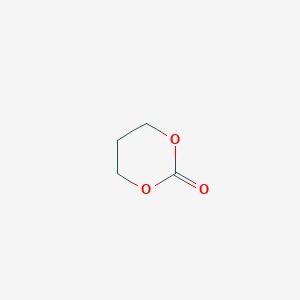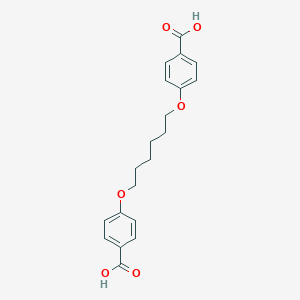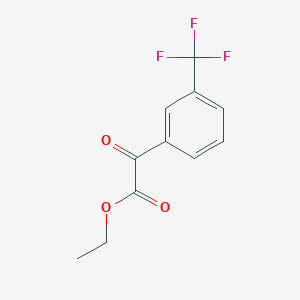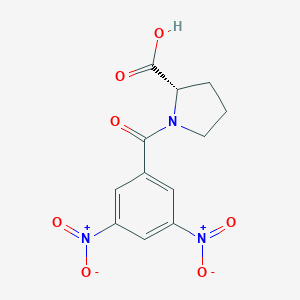
7-O-Ribofuranosyladriamycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Ribofuranosyladriamycinone, also known as daunorubicin, is a natural anthracycline antibiotic that is widely used in chemotherapy for various types of cancer. It was first discovered in the early 1960s and has since been extensively studied for its therapeutic potential.
Mechanism Of Action
The mechanism of action of 7-O-Ribofuranosyladriamycinone involves the intercalation of the drug molecule into the DNA double helix, which leads to the inhibition of topoisomerase II activity. This, in turn, leads to the accumulation of DNA damage and the induction of apoptosis, or programmed cell death. The drug also generates reactive oxygen species, which can further damage the DNA and other cellular components.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-O-Ribofuranosyladriamycinone are complex and depend on the specific cell type and the dose of the drug. In general, the drug can cause DNA damage, oxidative stress, and inflammation, which can lead to cell death or senescence. The drug can also affect the function of various cellular pathways, including those involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 7-O-Ribofuranosyladriamycinone in lab experiments include its well-established mechanism of action, its broad spectrum of activity against cancer cells, and its availability as a commercial drug. However, the drug also has some limitations, including its potential toxicity to normal cells, its poor solubility in nonpolar solvents, and its susceptibility to degradation and oxidation.
Future Directions
There are several future directions for research on 7-O-Ribofuranosyladriamycinone. One area of interest is the development of new derivatives of the drug that have improved solubility, stability, and selectivity for cancer cells. Another area of interest is the investigation of the drug's potential for combination therapy with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is a need for more research on the drug's mechanism of action and its effects on normal cells and tissues, in order to better understand its potential benefits and limitations in cancer treatment.
Conclusion:
In conclusion, 7-O-Ribofuranosyladriamycinone is a natural anthracycline antibiotic that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. The drug has several advantages and limitations for lab experiments, and there are several future directions for research on the drug. Overall, 7-O-Ribofuranosyladriamycinone represents a promising therapeutic option for cancer treatment, but further research is needed to fully understand its potential benefits and limitations.
Synthesis Methods
The synthesis of 7-O-Ribofuranosyladriamycinone involves the combination of daunosamine, aminoglucose, and daunomycinone. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is a red-colored powder that is highly soluble in water and other polar solvents.
Scientific Research Applications
7-O-Ribofuranosyladriamycinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
properties
CAS RN |
105444-10-8 |
|---|---|
Product Name |
7-O-Ribofuranosyladriamycinone |
Molecular Formula |
C26H26O13 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(7R,9S)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O13/c1-37-11-4-2-3-9-15(11)22(33)18-17(19(9)30)20(31)10-5-26(36,14(29)8-28)6-12(16(10)23(18)34)38-25-24(35)21(32)13(7-27)39-25/h2-4,12-13,21,24-25,27-28,31-32,34-36H,5-8H2,1H3/t12-,13-,21-,24-,25-,26+/m1/s1 |
InChI Key |
WAIUUSMYFGCHDB-WVHWHMGYSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O |
SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O |
Other CAS RN |
105444-10-8 |
synonyms |
7-O-(D-ribofuranosyl)adriamycinone 7-O-RFADM 7-O-ribofuranosyladriamycinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
